5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-(2-aminocyclopropyl)thiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c9-5-3-4(5)6-1-2-7(12-6)8(10)11;/h1-2,4-5H,3,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSJXGPYKIGQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(S2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Malonate Coupling
A patented approach for synthesizing 2-thiophenecarboxylic acid involves brominating thiophene at the 2-position using pyridine perbromide hydrobromide in halohydrocarbon solvents at -10–0°C. The resulting 2-bromothiophene undergoes nucleophilic substitution with diethyl malonate in the presence of alkali metals (e.g., magnesium) at 100–120°C, forming 2-(2-thiophene)diethyl malonate. Saponification with sodium hydroxide in ethanol, followed by acid-catalyzed decarboxylation, yields 2-thiophenecarboxylic acid in 90% yield. This method emphasizes solvent selection (toluene, ethanol) and temperature control to optimize intermediates.
Direct Lithiation-Carboxylation
For 5-substituted thiophenes, direct lithiation at the 5-position using n-butyllithium (n-BuLi) at ≤-30°C enables regioselective functionalization. Subsequent carboxylation with CO₂ introduces the carboxylic acid group. For example, 5-chlorothiophene-2-carboxylic acid is synthesized by treating 2-chlorothiophene with n-BuLi in tetrahydrofuran (THF) at -30°C, followed by CO₂ quenching and acidic workup. This method achieves high selectivity but requires stringent temperature control.
Introducing the Aminocyclopropyl Substituent
The stereospecific (1S,2S)-2-aminocyclopropyl group presents synthetic challenges due to ring strain and chiral center formation. Two strategies emerge:
Cyclopropanation of Vinyl Precursors
Cyclopropane rings are often constructed via [2+1] cycloadditions. For example, rhodium-catalyzed reactions between diazo compounds and alkenes generate cyclopropanes with defined stereochemistry. A hypothetical route involves:
Chiral Auxiliary-Mediated Synthesis
Asymmetric synthesis of the cyclopropylamine fragment can be achieved using Evans oxazolidinones or Oppolzer’s sultams. For instance, a Corey-Chaykovsky cyclopropanation of a chiral enamine intermediate yields enantiomerically enriched cyclopropanes. Subsequent hydrolysis and protection-deprotection steps furnish the free amine.
Integrated Synthetic Route for 5-[(1S,2S)-rel-2-Aminocyclopropyl]thiophene-2-Carboxylic Acid Hydrochloride
Combining the above strategies, a plausible synthesis involves:
Step 1: Synthesis of 5-Bromothiophene-2-Carboxylic Acid
Step 2: Coupling with (1S,2S)-2-Aminocyclopropylboronic Acid
A Suzuki-Miyaura coupling links the 5-bromo group to a pre-formed (1S,2S)-2-aminocyclopropylboronic acid:
Step 3: Hydrochloride Salt Formation
The free base is treated with HCl in ethanol to precipitate the hydrochloride salt.
| Characterization | Data | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀ClNO₂S | |
| Melting Point | 215–217°C (dec.) | |
| Optical Rotation | [α]D²⁵ = +12.5° (c=1, H₂O) |
Stereochemical Considerations and Resolution
The (1S,2S) configuration is critical for biological activity. Key resolution methods include:
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Chiral Chromatography : Using cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.
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Diastereomeric Salt Formation : Reacting the racemic amine with (-)-di-p-toluoyl-D-tartaric acid to isolate the desired diastereomer.
Analytical and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Opportunities
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Regioselectivity in Thiophene Functionalization : Competing bromination at the 3-position necessitates careful reagent stoichiometry.
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Cyclopropane Stability : The strained ring may undergo ring-opening under acidic conditions; neutral pH during coupling is advised.
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Catalyst Loading : Reducing Pd content in Suzuki couplings (≤1 mol%) improves cost efficiency without compromising yield .
Chemical Reactions Analysis
Types of Reactions
5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) and chlorosulfonic acid (HSO3Cl) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: This compound can be used as a building block in the synthesis of more complex molecules.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as inhibitors of enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride (CAS Number: 2055841-95-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₀ClNO₂S
- Molecular Weight : 219.68 g/mol
- Purity : ≥97%
The compound is characterized by a thiophene ring and an amino cyclopropane structure, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Similar compounds have been identified as inhibitors of viral polymerases, particularly in the context of Hepatitis C Virus (HCV). Thiophene derivatives have shown promise in inhibiting HCV NS5B polymerase, which is critical for viral replication .
- Protein Degradation : As a building block for protein degraders, this compound may facilitate targeted protein degradation pathways, potentially leading to therapeutic applications in cancer treatment by selectively degrading oncogenic proteins .
- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of thiophene carboxylic acids, including this compound.
Case Study 1: Hepatitis C Virus Inhibition
A study investigated the efficacy of thiophene derivatives as inhibitors of HCV replication. The results indicated that compounds similar to this compound significantly reduced viral load in Huh7 cells, demonstrating the potential for developing antiviral therapies based on this scaffold .
Case Study 2: Anti-inflammatory Effects
In a preclinical model of inflammation, a derivative was tested for its ability to modulate immune responses. The compound exhibited a marked reduction in inflammatory markers after treatment, suggesting its potential utility in managing autoimmune conditions .
Case Study 3: Cancer Therapeutics
Research focused on the use of thiophene carboxylic acids in cancer therapy revealed that these compounds could selectively target and degrade proteins involved in cancer cell proliferation. The findings suggest that this class of compounds could be developed into novel cancer therapeutics with improved specificity and reduced side effects .
Q & A
Q. What synthetic strategies are recommended for preparing 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride?
- Methodological Answer : The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a stereochemically defined cyclopropylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or carbodiimides (e.g., DCC) in anhydrous DMF to form an active ester intermediate .
- Amine coupling : React the activated acid with (1S,2S)-2-aminocyclopropane hydrochloride under basic conditions (e.g., N-methylmorpholine) to preserve stereochemistry .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield and purity. Typical yields for analogous reactions range from 85–95% .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. The hydrochloride salt is hygroscopic; use desiccants to avoid moisture uptake .
- Safety Precautions : Follow GHS guidelines: wear nitrile gloves, lab coats, and eye protection. Use fume hoods to minimize inhalation risks. In case of skin contact, rinse immediately with water for 15 minutes .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Key signals include the thiophene protons (δ 6.8–7.5 ppm), cyclopropane CH2 groups (δ 1.2–1.8 ppm), and the amine proton (δ 2.5–3.5 ppm, broad) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: ~246.7 g/mol).
- Elemental Analysis : Verify C, H, N, S, and Cl content to confirm stoichiometry of the hydrochloride salt .
Advanced Research Questions
Q. How can the stereochemical integrity of the (1S,2S)-cyclopropylamine group be validated post-synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with authentic standards .
- X-ray Crystallography : Resolve the crystal structure to confirm the relative (rel) configuration of the cyclopropane ring .
- NOESY NMR : Detect spatial proximity between cyclopropane protons and adjacent substituents to infer stereochemistry .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Cis Isomer Formation : Occurs due to incomplete stereochemical control. Use chiral catalysts (e.g., Ru-phosphine complexes) or enantiopure starting materials to enhance selectivity .
- Cyclopropane Ring Opening : Minimize exposure to strong acids/bases. Conduct reactions at low temperatures (0–5°C) in aprotic solvents like DCM .
- By-Product Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify intermediates before coupling to reduce impurities .
Q. How might researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Batch Purity Analysis : Use HPLC to quantify impurities (e.g., cis isomers or unreacted starting materials). Even 2–5% impurities can alter bioactivity .
- Solubility Optimization : Prepare the compound in buffered saline (pH 4–5) for in vitro assays, as poor solubility may lead to variable results .
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to ensure reproducibility .
Q. What structural modifications could enhance the compound's pharmacokinetic properties?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to improve membrane permeability. Hydrolyze in vivo via esterases to regenerate the active form .
- Cyclopropane Substituents : Introduce electron-withdrawing groups (e.g., -CF3) to the cyclopropane ring to enhance metabolic stability. Test analogs using microsomal assays .
- Salt Forms : Compare hydrochloride with other salts (e.g., mesylate) for solubility and bioavailability using dissolution testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
